methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate
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Overview
Description
Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate typically involves multiple steps. The starting materials often include anthranilic acid derivatives and amides, which undergo a series of reactions to form the quinazolinone core. The final product is obtained through a series of reactions that introduce the methoxyphenyl, propylcarbamoyl, and sulfanyl groups .
Industrial Production Methods
The use of green chemistry approaches, such as microwave-induced synthesis and deep eutectic solvents (DES), has been explored to improve the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Methyl 4-(4-methoxyphenyl)-3-oxobutanoate
Uniqueness
Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinazolinone core, along with the methoxyphenyl, propylcarbamoyl, and sulfanyl groups, makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 4-[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)quinazolin-2-yl]sulfanyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-4-11-25-22(30)15-5-10-19-20(12-15)26-24(34-14-17(28)13-21(29)33-3)27(23(19)31)16-6-8-18(32-2)9-7-16/h5-10,12H,4,11,13-14H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQDYICPLUXQDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)CC(=O)OC)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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